5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-8-15-11-12-10(13-14-11)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFNUXVXFMLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366674 | |
| Record name | 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77086-31-8 | |
| Record name | 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with appropriate phenyl and prop-2-enylsulfanyl precursors. One common method is the nucleophilic addition reaction, where the triazole ring is formed by the cyclization of a hydrazine derivative with a carbonyl compound under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid at reflux temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Substituted triazoles with different functional groups
Scientific Research Applications
The compound 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole is a triazole derivative with potential applications in medicinal chemistry . Triazoles, in general, have a wide range of biological activities, making them useful in the development of new pharmaceuticals .
1,2,4-Triazole Derivatives in Medicine and Pharmacy
- Antimicrobial and Antifungal Activity: Derivatives of 1,2,4-triazoles have demonstrated antimicrobial and antifungal activity . Researchers synthesized a series of 1,2,4-triazole derivatives and evaluated their biological potential, with some showing potent inhibitory effects on enzymes and demonstrating activity against Staphylococcus aureus and Candida albicans .
- Antiproliferative Activity: Modifications of 1,2,4-triazoles have shown promise in developing new agents with antiproliferative activity. One study identified a compound, 55.7 TZ, as a potential inhibitor of phospholipid-dependent kinase 1, exhibiting significant cytotoxic activity against HT29 cancer cells .
- Drug development Many drugs with antifungal, antibacterial, antioxidant and hepatoprotective effects have been developed using the 1,2,4-triazole heterocyclic system .
Antibacterial Agents
- Ciprofloxacin Derivatives: Triazole derivatives have been combined with ciprofloxacin to create hybrid molecules with enhanced antibacterial activity . These hybrids have shown higher activity against Gram-positive and Gram-negative bacteria compared to ciprofloxacin alone. One compound exhibited significantly higher anti-MRSA activity than both ciprofloxacin and vancomycin .
- 4-Amino-1,2,4-Triazole Derivatives: Certain 4-amino-1,2,4-triazole derivatives have demonstrated antibacterial activity, with some exhibiting activity equivalent to ceftriaxone against E. coli, B. subtilis, P. aeruginosa, and P. fluorescens .
Structural Characterization
Mechanism of Action
The mechanism of action of 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations at Position 3
The allylthio group in the target compound distinguishes it from other 1,2,4-triazole derivatives:
- 5-Aryl-3-mercapto-1,2,4-triazoles : Replacing the allylthio with a mercapto (-SH) group (e.g., in antifungal derivatives from ) enhances hydrogen-bonding capacity but reduces lipophilicity. Such compounds exhibit superior antifungal activity against Candida spp. compared to fluconazole, likely due to improved target enzyme (CYP51) interactions .
- 3-Thiadiazolyl-substituted triazoles : Compounds like 4-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one () feature bulkier heterocyclic substituents, which may hinder membrane permeability but improve thermal stability .
Substituent Variations at Position 5
- Phenyl vs. Such modifications are linked to antinociceptive and plant growth regulatory activities .
- Bis-triazole systems : Fused triazole-tetrazine compounds () exhibit lower density and detonation performance than classical energetic materials, highlighting the trade-off between heterocyclic complexity and functional efficacy .
Physicochemical Characteristics
Biological Activity
Overview
5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole (CAS No. 77086-31-8) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Its unique chemical structure enhances its reactivity and effectiveness against various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 217.29 g/mol |
| InChI Key | TWQFNUXVXFMLPV-UHFFFAOYSA-N |
| Chemical Formula | C11H11N3S |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may inhibit key enzymes or disrupt cellular pathways essential for pathogen survival or cancer cell proliferation. The compound's sulfur atom plays a crucial role in these interactions, potentially forming bonds with reactive sites on target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.
Antifungal Activity
The compound has been shown to inhibit fungal growth effectively. A study reported that it reduced the viability of Candida species by disrupting their cell membranes and inhibiting ergosterol synthesis, a vital component of fungal cell membranes.
Antiviral Activity
Preliminary studies suggest that this triazole derivative may possess antiviral properties. It has been observed to inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and influenza virus.
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating strong antibacterial activity.
Case Study 2: Antifungal Activity
A study focused on the antifungal properties of the compound revealed that it exhibited an IC50 value of 15 µg/mL against Candida albicans. This suggests a potent antifungal effect that could be further explored for therapeutic applications.
Case Study 3: Anticancer Potential
In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis.
Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1,2,3-Triazole | Antimicrobial | Broad spectrum but less potent |
| Pyrazole | Anticancer | Different ring structure |
| Thiazole | Antimicrobial and antifungal | Contains sulfur but less selective |
Q & A
Basic Research Questions
Q. How can the structural conformation of 5-phenyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole be reliably determined using crystallographic methods?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with software suites like SHELX (e.g., SHELXL for refinement and SHELXD for structure solution) to resolve bond lengths, angles, and torsion angles. Validate hydrogen bonding and π-π stacking interactions via ORTEP-III for graphical representation . For challenging cases (e.g., twinned crystals), employ high-resolution data and iterative refinement to resolve ambiguities in electron density maps .
Q. What synthetic routes are optimal for introducing the prop-2-enylsulfanyl group to the 1,2,4-triazole core?
- Methodological Answer : Utilize nucleophilic substitution reactions between 3-mercapto-1,2,4-triazole derivatives and allyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm regioselectivity using ¹H-NMR (δ 5.0–6.0 ppm for allyl protons) and LC-MS .
Q. How should safety protocols be implemented during the handling of 1,2,4-triazole derivatives like this compound?
- Methodological Answer : Follow GHS hazard guidelines:
- Engineering controls : Use fume hoods with local exhaust ventilation to minimize inhalation of dust/particulates .
- Personal protective equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats. Avoid skin contact due to potential sensitization (H317) .
- Waste disposal : Collect spills in sealed containers and dispose via approved hazardous waste facilities to prevent aquatic toxicity (H411) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound against tyrosine kinase targets?
- Methodological Answer : Perform AutoDock Vina or Schrödinger Suite simulations using the Protein Data Bank (PDB) structure of the target kinase. Parameterize the ligand with Gaussian 09 for partial charges and optimize geometry via DFT (B3LYP/6-31G*). Validate docking poses with MM/GBSA binding energy calculations. Compare results with known inhibitors (e.g., imatinib) to assess competitive binding .
Q. What analytical strategies resolve contradictions in reported bioactivity data for structurally similar triazole derivatives?
- Methodological Answer :
- Data normalization : Account for variations in assay conditions (e.g., ATP concentration in kinase assays) using Z-factor statistical validation .
- Meta-analysis : Cross-reference IC₅₀ values from multiple studies (e.g., mushroom tyrosinase inhibition vs. human kinase assays) to identify structure-activity relationship (SAR) outliers .
- In vitro validation : Re-test disputed compounds under standardized protocols (e.g., 24-hour exposure in MTT assays) to confirm reproducibility .
Q. How can ADME properties of this compound be optimized for preclinical development?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl or amino groups) to improve aqueous solubility while maintaining LogP < 5 via ClogP calculations .
- Metabolic stability : Test hepatic microsomal stability (human/rat) and identify metabolic soft spots (e.g., allyl sulfoxide formation) using LC-HRMS. Block vulnerable sites with fluorine or methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
